Fmoc-2,4-dichloro-D-homophenylalanine

Catalog No.
S13125341
CAS No.
M.F
C25H21Cl2NO4
M. Wt
470.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-2,4-dichloro-D-homophenylalanine

Product Name

Fmoc-2,4-dichloro-D-homophenylalanine

IUPAC Name

(2R)-4-(2,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Molecular Formula

C25H21Cl2NO4

Molecular Weight

470.3 g/mol

InChI

InChI=1S/C25H21Cl2NO4/c26-16-11-9-15(22(27)13-16)10-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-9,11,13,21,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m1/s1

InChI Key

CRJTYUFAAFBWAR-HSZRJFAPSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=C(C=C4)Cl)Cl)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=C(C=C(C=C4)Cl)Cl)C(=O)O

Fmoc-2,4-dichloro-D-homophenylalanine is a synthetic amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and dichloro substituents on the aromatic ring. Its chemical formula is C25H21Cl2NO4C_{25}H_{21}Cl_2NO_4 with a molecular weight of 470.34 g/mol. The compound is notable for its use in peptide synthesis and research due to its unique structural features, which enhance its reactivity and biological properties.

, primarily due to the dichloro groups on the phenyl ring. Key reactions include:

  • Substitution Reactions: The dichloro groups can undergo nucleophilic substitution, allowing for the introduction of different functional groups.
  • Deprotection Reactions: The Fmoc group can be removed under basic conditions, facilitating the coupling of this amino acid in peptide synthesis.
  • Coupling Reactions: This compound can be coupled with other amino acids to form peptides, utilizing standard peptide coupling reagents such as Dicyclohexylcarbodiimide (DCC) or 1-Hydroxybenzotriazole (HOBt) .

The synthesis of Fmoc-2,4-dichloro-D-homophenylalanine typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available homophenylalanine or its derivatives.
  • Chlorination: The introduction of dichloro groups can be achieved through electrophilic aromatic substitution using chlorinating agents like thionyl chloride or phosphorus oxychloride.
  • Fmoc Protection: The amino group is protected by reacting with Fmoc chloride in the presence of a base such as triethylamine to yield the final product .
  • Purification: The crude product is purified using techniques like column chromatography or recrystallization.

Fmoc-2,4-dichloro-D-homophenylalanine is primarily used in:

  • Peptide Synthesis: It serves as an important building block for synthesizing peptides in research and pharmaceutical applications.
  • Drug Development: Its unique properties may allow for the development of novel therapeutic agents targeting specific biological pathways.
  • Bioconjugation Studies: The compound can be utilized in studies involving bioconjugation techniques to explore protein interactions and modifications.

Fmoc-2,4-dichloro-D-homophenylalanine shares similarities with several other compounds that also feature Fmoc protection and halogen substitutions. Here are some comparable compounds:

Compound NameKey FeaturesUniqueness
Fmoc-D-homophenylalanineLacks dichloro substituentsLess reactive compared to 2,4-dichloro derivative
Fmoc-3,4-dichloro-L-homophenylalanineSimilar structure but different stereochemistryPotentially different biological activity
Fmoc-2-chloro-D-homophenylalanineContains only one chlorine atomMay exhibit different reactivity patterns
Fmoc-4-bromo-D-homophenylalanineContains a bromine atom instead of chlorineDifferent halogen effects on reactivity

The uniqueness of Fmoc-2,4-dichloro-D-homophenylalanine lies in its specific dichloro substitution pattern, which may influence its reactivity and potential applications in peptide synthesis compared to other similar compounds.

The fluorenylmethyloxycarbonyl protecting group represents a cornerstone of modern amino acid derivatization, particularly in the context of solid-phase peptide synthesis [11]. This base-labile protecting group demonstrates exceptional stability under acidic conditions while remaining selectively removable by weak bases such as piperidine [11]. The protection mechanism involves the formation of a carbamate linkage between the fluorenyl group and the amino functionality, creating a stable yet reversible protective barrier [3].

The derivatization process typically employs fluorenylmethyloxycarbonyl chloride or 9-fluorenylmethylsuccinimidyl carbonate as the protecting reagent [11]. Under alkaline conditions with sodium bicarbonate or sodium carbonate, the amino acid substrate undergoes nucleophilic substitution to form the protected derivative [3]. The reaction proceeds optimally at temperatures between 0°C and room temperature, with careful pH monitoring to prevent premature deprotection [3].

For 2,4-dichloro-D-homophenylalanine specifically, the protection chemistry requires consideration of the electron-withdrawing effects of the dichlorophenyl substituents . These substituents can influence the nucleophilicity of the amino group, potentially requiring modified reaction conditions or extended reaction times to achieve complete protection . The presence of chlorine atoms at the 2 and 4 positions creates a unique electronic environment that enhances the stability of the resulting fluorenylmethyloxycarbonyl derivative .

ParameterStandard ConditionsModified for Dichloro Derivative
Temperature0-25°C5-15°C
Reaction Time2-4 hours4-8 hours
Base Equivalents1.1-1.21.3-1.5
Solvent SystemDioxane/WaterDimethylformamide/Water

The deprotection mechanism involves base-catalyzed elimination to form dibenzofulvene, which can be monitored spectrophotometrically at 310 nanometers [11]. This monitoring capability provides real-time feedback on reaction progress and enables optimization of deprotection conditions [26]. The fluorescent properties of the fluorenyl group also facilitate analytical detection and purification processes [11].

Regioselective Dichlorination Techniques

Regioselective dichlorination of aromatic compounds requires precise control of reaction conditions to achieve the desired substitution pattern [4] [8]. The introduction of chlorine atoms at specific positions on the aromatic ring involves electrophilic aromatic substitution mechanisms that can be directed through careful selection of reagents and reaction parameters [8].

Traditional chlorination methods employ molecular chlorine with Lewis acid catalysts such as aluminum trichloride or iron trichloride [8]. However, these approaches often lack the selectivity required for complex substrates like homophenylalanine derivatives [14]. Modern techniques utilize alternative chlorinating agents that provide enhanced regioselectivity through different mechanistic pathways [4].

Copper-catalyzed chlorination represents a significant advancement in regioselective methodology [4]. Utilizing copper dichloride under visible light irradiation enables ligand-to-metal charge transfer processes that generate chlorine radicals [4]. This approach demonstrates exceptional regioselectivity for electron-deficient aromatic systems, making it particularly suitable for homophenylalanine substrates [4].

The optimization of dichlorination conditions requires systematic evaluation of multiple parameters:

Chlorinating AgentSelectivity Ratio (2,4-:3,5-)Yield (%)Reaction Time
Chlorine/Aluminum Trichloride2.1:165-754-6 hours
Copper Dichloride/Visible Light8.5:178-852-3 hours
Trichloroacetonitrile/Electrochemical12:182-881.5-2 hours

Electrochemical chlorination using trichloroacetonitrile as the chloride source represents the most selective approach [14]. This method generates chlorine in situ on demand, minimizing side reactions and enabling precise control over the chlorination process [14]. The electrochemical approach demonstrates particular effectiveness for aromatic compounds with multiple potential substitution sites [14].

Temperature control proves critical for maintaining regioselectivity, with lower temperatures generally favoring kinetic selectivity over thermodynamic products [22]. Solvent selection also influences the reaction outcome, with polar aprotic solvents typically providing enhanced selectivity compared to protic systems [22].

Homophenylalanine Backbone Synthesis

The synthesis of homophenylalanine backbone structures involves chain extension of phenylalanine derivatives through established biochemical or chemical pathways [5] [27]. The most efficient approaches utilize enzymatic methods that leverage natural biosynthetic machinery while providing excellent stereochemical control [5].

Enzymatic synthesis employs alpha-transaminase enzymes from Megasphaera elsdenii to catalyze the conversion of appropriate ketoacid precursors to the desired amino acid products [5]. This biocatalytic approach demonstrates exceptional enantioselectivity and can be optimized for preparative-scale production [5]. The process involves the use of an amino donor substrate and the corresponding ketoacid acceptor, with the enzyme facilitating stereospecific amino group transfer [5].

The biosynthetic pathway identified in Nostoc punctiforme provides insights into the natural production of homophenylalanine derivatives [27]. The genes hphA, hphB, and hphCD encode enzymes that catalyze the conversion of phenylalanine to homophenylalanine through a mechanism analogous to leucine biosynthesis [27]. This pathway involves initial oxidative deamination, followed by carbon chain extension and subsequent reductive amination [27].

Industrial implementation of enzymatic synthesis requires optimization of multiple process parameters:

ParameterOptimized ConditionsProductivity Impact
pH8.5-9.025% increase in yield
Temperature35-40°C15% improvement in rate
Substrate Concentration50-75 millimolar30% enhancement in productivity
Enzyme Loading2-3 units per milliliterOptimal cost-efficiency balance

Chemical synthesis alternatives utilize asymmetric alkylation of chiral nickel complexes with glycine Schiff bases [28]. This approach enables large-scale production with excellent stereochemical control, though it requires more complex purification procedures compared to enzymatic methods [28]. The chiral auxiliary can be recovered and reused with greater than 90% efficiency, making the process economically viable for industrial applications [28].

Fed-batch crystallization strategies enhance the overall productivity of enzymatic synthesis by enabling continuous product removal and substrate addition [5]. This approach prevents product inhibition while maintaining optimal reaction conditions throughout the synthesis cycle [5]. The spontaneous crystallization of the amino acid product simplifies downstream processing and reduces purification costs [5].

Chromatographic Purification Protocols

Reversed-phase high-performance liquid chromatography serves as the primary method for purifying Fmoc-2,4-dichloro-D-homophenylalanine and related derivatives [9] [17]. The hydrophobic interactions between the aromatic substituents and the stationary phase provide the basis for separation, with elution achieved through gradient increases in organic solvent concentration [9].

Column selection proves critical for optimal purification outcomes, with C18 stationary phases demonstrating superior performance for Fmoc-protected amino acids [17]. The length and particle size of the column directly influence resolution and throughput, requiring careful optimization based on the specific impurity profile of the crude product [17]. Monolithic columns offer advantages in terms of reduced back pressure and faster analysis times [17].

Mobile phase composition requires systematic optimization to achieve baseline separation of target compounds from synthetic impurities [16] [17]. The typical solvent system employs water with trifluoroacetic acid as the aqueous phase and acetonitrile as the organic modifier [9]. However, for mass spectrometry-coupled purification, formic acid provides better compatibility and reduced ion suppression [23].

Purification ParameterStandard HPLCPreparative LC-MS
Column Dimensions250 x 4.6 millimeters250 x 21.2 millimeters
Particle Size5 micrometers10 micrometers
Flow Rate1.0 milliliter per minute20 milliliters per minute
Injection Volume20 microliters2 milliliters
Detection Wavelength220 nanometersMass-directed

Gradient optimization follows systematic approaches that consider the retention characteristics of both target and impurity compounds [29]. The mathematical modeling of retention times enables prediction of optimal elution conditions, reducing method development time and improving purification efficiency [17]. The gradient slope directly affects resolution, with shallower gradients providing better separation at the expense of longer run times [29].

Solid-phase extraction represents an alternative purification approach that offers advantages in terms of simplicity and scalability [17]. The methodology employs C18 cartridges with gradient elution protocols designed based on analytical chromatographic profiles [17]. This approach demonstrates particular utility for semi-preparative purifications where high throughput and reduced solvent consumption are priorities [17].

Temperature control during chromatographic purification influences both selectivity and column efficiency [16]. Elevated temperatures generally improve peak shape and reduce analysis time, though they may compromise the stability of thermolabile compounds [16]. The optimization of temperature conditions requires balancing these competing factors to achieve optimal purification outcomes [16].

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of Fmoc-2,4-dichloro-D-homophenylalanine presents numerous technical and economic challenges [10] [21]. Solid-phase peptide synthesis, while effective at small scales, encounters significant limitations when scaled to commercial production volumes [18] [21].

Solvent consumption represents the most significant economic burden in large-scale production [21]. Traditional solid-phase synthesis requires enormous volumes of organic solvents for coupling reactions, washing steps, and deprotection cycles [21]. The heterogeneous nature of solid-phase reactions necessitates specialized mixing equipment and filtration systems that add complexity and cost to manufacturing facilities [10].

Heat transfer limitations become critical at industrial scales, where effective temperature control requires sophisticated reactor design and cooling systems [10]. The exothermic nature of many coupling reactions can lead to hot spots and uneven reaction conditions, compromising product quality and yield [10]. Advanced reactor technologies with enhanced mixing and heat transfer capabilities are essential for maintaining reaction uniformity [10].

Scale FactorLaboratoryPilot ScaleIndustrial
Batch Size1-10 grams100-500 grams10-100 kilograms
Reactor Volume0.1-1 liter50-200 liters1000-5000 liters
Cycle Time2-4 hours4-8 hours8-16 hours
Solvent Consumption50-100 milliliters per gram30-60 milliliters per gram20-40 milliliters per gram

Raw material availability and cost fluctuations significantly impact industrial production economics [21] [30]. The specialized nature of fluorenylmethyloxycarbonyl reagents and chlorinated aromatic intermediates makes supply chain management critical for maintaining production schedules [30]. Strategic sourcing and inventory management strategies are essential for mitigating supply risks [30].

Quality control requirements increase dramatically at industrial scales, necessitating robust analytical methods and in-process monitoring systems [24]. The implementation of Good Manufacturing Practice standards requires comprehensive documentation, validation protocols, and batch tracking systems [24]. These quality systems add significant overhead costs but are essential for regulatory compliance and product reliability [24].

Alternative synthesis approaches such as solution-phase methods or enzymatic processes offer potential advantages for large-scale production [10]. Solution-phase synthesis eliminates the need for solid supports and enables more efficient mixing and heat transfer [10]. However, these approaches require different purification strategies and may present their own scalability challenges [18].

Automation and process control technologies play crucial roles in enabling economical large-scale production [20] [26]. Advanced process analytical technology enables real-time monitoring and adjustment of reaction conditions, improving yield consistency and reducing batch failures [26]. Machine learning approaches for process optimization show promise for further improving efficiency and reducing production costs [26].

XLogP3

6.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

469.0847635 g/mol

Monoisotopic Mass

469.0847635 g/mol

Heavy Atom Count

32

Dates

Modify: 2024-08-10

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